2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one is a halogenated ketone with the molecular formula C8H5BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one typically involves halogen-exchange reactions. One common method is the bromination of 1-(2-chloro-3-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-bromo-1-(2-chloro-3-fluorophenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-chloro-3-fluorophenyl)ethanoic acid.
Scientific Research Applications
2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of covalent bonds. The presence of halogen atoms enhances its reactivity towards nucleophiles, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(2-fluorophenyl)ethan-1-one
- 2-bromo-1-(3-chloro-2-fluorophenyl)ethanone
- 2-bromo-1-(4-chloro-2-fluorophenyl)ethanone
Uniqueness
2-bromo-1-(2-chloro-3-fluorophenyl)ethan-1-one is unique due to the specific arrangement of halogen atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
CAS No. |
1214345-75-1 |
---|---|
Molecular Formula |
C8H5BrClFO |
Molecular Weight |
251.48 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(11)8(5)10/h1-3H,4H2 |
InChI Key |
LDSJSAGHISPZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.